tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate
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Overview
Description
tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate is an organic compound that belongs to the class of benzylcarbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and two methoxy groups attached to a benzylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate typically involves the following steps:
Bromination: The starting material, 2,6-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This reaction introduces a bromine atom at the 4-position of the benzyl ring.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from the carbamate group.
Scientific Research Applications
tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-2,6-dimethoxyphenylcarbamate
- tert-Butyl 4-bromo-2,6-dimethoxybenzamide
- tert-Butyl 4-bromo-2,6-dimethoxybenzoate
Uniqueness
tert-Butyl 4-bromo-2,6-dimethoxybenzylcarbamate is unique due to the presence of both a carbamate group and a bromine atom on the benzyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2,6-dimethoxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-8-10-11(18-4)6-9(15)7-12(10)19-5/h6-7H,8H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVXLKDFKBPVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1OC)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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